Hydroxy-PEG7-CH2-Boc

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

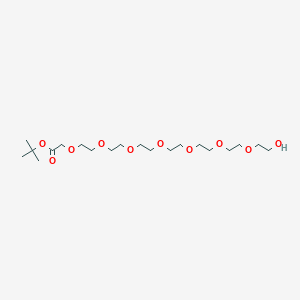

tert-butyl 2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O10/c1-20(2,3)30-19(22)18-29-17-16-28-15-14-27-13-12-26-11-10-25-9-8-24-7-6-23-5-4-21/h21H,4-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXMDNUEPSVTMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Hydroxy-PEG7-CH2-Boc: A Key Linker in Proteolysis-Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Hydroxy-PEG7-CH2-Boc, a heterobifunctional linker widely utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. This guide details the physicochemical properties of this compound, provides a representative synthesis protocol and characterization data, and outlines its application in the synthesis of PROTACs. Furthermore, it explores the role of such linkers in modulating cellular signaling pathways, with a specific focus on the PI3K/AKT/mTOR pathway, and furnishes detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating this linker.

Introduction to this compound

This compound, with the chemical name tert-butyl 2-(2-(2-(2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetate, is a hydrophilic linker belonging to the polyethylene (B3416737) glycol (PEG) class of molecules. Its structure features a terminal hydroxyl (-OH) group for conjugation to a ligand for a target protein or an E3 ligase, and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid at the other end. The PEG chain, consisting of seven ethylene (B1197577) glycol units, imparts favorable physicochemical properties such as increased aqueous solubility and improved pharmacokinetic profiles to the resulting PROTAC molecule. The Boc protecting group allows for selective deprotection and subsequent conjugation to the other binding moiety of the PROTAC.

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis and for understanding its contribution to the overall properties of a PROTAC.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₄₀O₁₀ | [1] |

| Molecular Weight | 440.53 g/mol | [1] |

| CAS Number | 2378049-28-4 | |

| Appearance | Colorless to light yellow oil | |

| Purity (Typical) | ≥95% | |

| Solubility | Soluble in DMSO, DCM, Methanol (B129727) | |

| Storage Conditions | -20°C, under inert atmosphere |

Note: Some data is based on typical values for similar compounds and may vary between suppliers.

Representative Characterization Data

Table 1: Representative ¹H NMR Data for a Hydroxy-PEG-CH2-Boc Analogue

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | s | 2H | -O-CH₂ -COO- |

| ~3.70-3.55 | m | ~24H | PEG backbone (-O-CH₂ -CH₂ -O-) |

| ~3.45 | t | 2H | CH₂ -OH |

| ~2.50 | t (broad) | 1H | -CH₂-OH |

| 1.48 | s | 9H | -C(CH₃ )₃ |

Table 2: Representative ¹³C NMR Data for a Hydroxy-PEG-CH2-Boc Analogue

| Chemical Shift (ppm) | Assignment |

| ~170.5 | C =O |

| ~81.5 | -C (CH₃)₃ |

| ~72.5 | -O-CH₂ -CH₂-O- (internal PEG) |

| ~70.5 | -O-CH₂ -CH₂-O- (internal PEG) |

| ~69.0 | -O-CH₂ -COO- |

| ~61.5 | CH₂ -OH |

| ~28.0 | -C(CH₃ )₃ |

Table 3: Representative Mass Spectrometry Data

| Ionization Mode | Expected m/z [M+Na]⁺ |

| ESI | 463.26 |

Experimental Protocols

Synthesis of Hydroxy-PEGn-CH2-Boc (General Procedure)

This protocol describes a general method for the synthesis of hydroxyl-PEG-tert-butyl ester linkers.

Materials:

-

Heptaethylene glycol

-

Sodium hydride (NaH)

-

tert-Butyl bromoacetate (B1195939)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Deprotonation of Heptaethylene Glycol: To a solution of heptaethylene glycol (1 equivalent) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Alkylation: Cool the reaction mixture back to 0°C and add a solution of tert-butyl bromoacetate (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the desired this compound.

Diagram: Synthesis Workflow of this compound

Caption: General synthesis workflow for this compound.

PROTAC Synthesis using this compound

This protocol outlines the steps to conjugate the linker to a warhead (ligand for the target protein) and an E3 ligase ligand.

Step 1: Conjugation to the First Ligand (e.g., Warhead-NH₂)

-

Activation of the Linker's Hydroxyl Group: Activate the hydroxyl group of this compound by converting it to a better leaving group (e.g., a tosylate or mesylate) or by using a coupling agent.

-

Nucleophilic Substitution: React the activated linker with an amine-functionalized warhead.

Step 2: Deprotection of the Boc Group

-

Dissolve the product from Step 1 in DCM.

-

Add trifluoroacetic acid (TFA) and stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess TFA under reduced pressure.

Step 3: Conjugation to the Second Ligand (e.g., E3 Ligase Ligand-COOH)

-

Amide Coupling: Couple the deprotected linker-warhead conjugate with a carboxylic acid-functionalized E3 ligase ligand using a standard peptide coupling reagent (e.g., HATU, HOBt) and a base (e.g., DIPEA) in an anhydrous solvent like DMF.

-

Purification: Purify the final PROTAC using preparative HPLC.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of the synthesized PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the target protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of protein degradation.

Diagram: PROTAC Experimental Workflow

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Role in Modulating Signaling Pathways: The PI3K/AKT/mTOR Pathway

PROTACs containing PEG linkers have been successfully employed to target and degrade key proteins in cellular signaling pathways, offering a powerful tool for both therapeutic intervention and basic research. A prominent example is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

PROTACs can be designed to specifically target and degrade components of this pathway, such as the PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin) kinases. By inducing the degradation of these proteins, the downstream signaling cascade is effectively inhibited, leading to reduced cell proliferation, survival, and growth. The length and flexibility of the PEG linker, such as in this compound, are critical for optimizing the formation of the ternary complex and achieving potent degradation of the target kinase.

Diagram: PROTAC-Mediated Degradation in the PI3K/AKT/mTOR Signaling Pathway

Caption: PROTAC-mediated degradation of PI3K and mTOR.

Conclusion

This compound is a valuable and versatile linker for the construction of PROTACs. Its hydrophilic PEG chain and bifunctional nature allow for the synthesis of degraders with improved physicochemical properties and potent biological activity. The rational design of the linker, including the optimization of its length, is a critical aspect of PROTAC development. As research in targeted protein degradation continues to expand, the use of well-defined linkers like this compound will be instrumental in advancing this promising therapeutic strategy.

References

An In-depth Technical Guide to Hydroxy-PEG7-CH2-Boc: A Key Linker in PROTAC Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The architecture of a PROTAC, comprising a target protein ligand, an E3 ubiquitin ligase ligand, and a connecting linker, is crucial to its efficacy. This technical guide focuses on a specific and widely utilized linker, Hydroxy-PEG7-CH2-Boc. We will delve into its chemical properties, its role in PROTAC design, and provide a generalized framework for its application in the synthesis of these novel therapeutics.

Introduction to this compound

This compound, also known by its systematic name tert-butyl 23-hydroxy-3,6,9,12,15,18,21-heptaoxatricosanoate, is a heterobifunctional linker used in the synthesis of PROTACs.[1][2] This molecule features a seven-unit polyethylene (B3416737) glycol (PEG) chain, which imparts favorable physicochemical properties, a terminal hydroxyl group for conjugation to a ligand, and a tert-butyloxycarbonyl (Boc)-protected carboxylic acid, providing a stable yet readily deprotectable handle for further chemical modification.[2]

The Role of Linkers in PROTACs

PROTACs function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker is not merely a spacer but a critical determinant of a PROTAC's biological activity. Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall drug-like properties of the molecule, such as solubility and cell permeability.[3] PEG linkers, like this compound, are frequently employed due to their ability to enhance aqueous solubility and provide flexibility.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in PROTAC synthesis.

| Property | Value | Reference |

| CAS Number | 2378049-28-4 | [5] |

| Molecular Weight | 440.53 g/mol | [5] |

| Molecular Formula | C20H40O10 | [5] |

| Appearance | Not specified in search results | |

| Solubility | Soluble in DMSO | [6] |

| Storage | Recommended storage at -20°C for long-term stability. |

Synthesis and Functionalization

While a specific, detailed, and publicly available synthesis protocol for this compound is not readily found in the scientific literature, a general synthetic strategy can be inferred from standard organic chemistry principles. The synthesis would likely involve the oligo-polymerization of ethylene (B1197577) glycol to achieve the seven-unit PEG chain, followed by the introduction of the acetate (B1210297) moiety and subsequent protection of the carboxylic acid with a Boc group, and ensuring a free terminal hydroxyl group.

The true utility of this compound lies in its role as a building block for PROTAC synthesis. The terminal hydroxyl group and the Boc-protected carboxylic acid provide two orthogonal handles for conjugation.

General Experimental Protocol for Linker Conjugation

The following outlines a generalized two-step protocol for the sequential conjugation of the E3 ligase and target protein ligands to the this compound linker.

Step 1: Activation of the Hydroxyl Group and First Ligand Conjugation

-

Activation: The terminal hydroxyl group of this compound is activated for nucleophilic substitution. This can be achieved by converting it to a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base like triethylamine (B128534) or pyridine.

-

Conjugation: The activated linker is then reacted with the first ligand (either the E3 ligase ligand or the target protein ligand), which contains a nucleophilic functional group (e.g., an amine or a hydroxyl group). This reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

Step 2: Deprotection and Second Ligand Conjugation

-

Boc Deprotection: The Boc protecting group on the carboxylic acid is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). This exposes the free carboxylic acid.

-

Amide Coupling: The newly exposed carboxylic acid is then coupled to the second ligand, which typically possesses a primary or secondary amine. This amide bond formation is facilitated by standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

PROTAC Signaling Pathway and Experimental Workflow

The mechanism of action of a PROTAC involves hijacking the ubiquitin-proteasome system. The following diagrams illustrate the key steps in this pathway and a typical experimental workflow for evaluating a newly synthesized PROTAC.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: A typical experimental workflow for the development and evaluation of a novel PROTAC.

Conclusion

This compound is a valuable and versatile tool in the rapidly advancing field of targeted protein degradation. Its defined PEG length provides a balance of flexibility and spatial orientation, while its hydrophilic nature can improve the often-challenging solubility profiles of PROTAC molecules. The orthogonal protecting groups on this linker allow for a structured and efficient synthesis of PROTAC libraries for screening and optimization. As the design of PROTACs becomes more sophisticated, the rational selection of linkers like this compound will continue to be a cornerstone of developing next-generation therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2378049-28-4(this compound) | Kuujia.com [kuujia.com]

- 3. precisepeg.com [precisepeg.com]

- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 6. This compound - Immunomart [immunomart.com]

An In-depth Technical Guide to the Synthesis and Purification of Hydroxy-PEG7-CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Hydroxy-PEG7-CH2-Boc, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs). The methodologies outlined below are based on established principles of organic and polymer chemistry, offering a robust framework for the laboratory-scale production of this valuable research chemical.

Overview and Synthetic Strategy

This compound, with the chemical formula C20H40O10, is a monodisperse polyethylene (B3416737) glycol (PEG) derivative.[1] It features a terminal hydroxyl group for further functionalization and a Boc-protected amino-methylene group at the other terminus. This structure makes it an ideal spacer for linking a target protein-binding ligand and an E3 ligase-recruiting ligand in a PROTAC molecule.

The synthetic approach detailed herein involves a two-step process:

-

Synthesis of a Boc-protected intermediate: This guide proposes the use of commercially available starting materials to construct the Boc-protected methylene (B1212753) unit.

-

Alkylation of Heptaethylene Glycol: The intermediate is then reacted with heptaethylene glycol under basic conditions to yield the final product.

Purification is critical to remove unreacted starting materials and byproducts, ensuring the high purity required for subsequent conjugation chemistries. A multi-step purification protocol involving extraction and column chromatography is presented.

Experimental Protocols

Synthesis of this compound

The following protocol is a representative procedure. Researchers should adapt it based on their specific laboratory conditions and available instrumentation.

Step 1: Synthesis of a Suitable Boc-Protected Alkylating Agent

A common method for introducing a Boc-protected methylene group is via a Williamson ether synthesis. This requires an appropriate alkylating agent. While several routes exist, one straightforward approach is the reaction of N-Boc-ethanolamine with a tosylating agent to create a more reactive leaving group. However, for the purpose of this guide, we will assume the direct alkylation of heptaethylene glycol with a commercially available or readily synthesized Boc-protected haloalkane, such as 2-(tert-butoxycarbonylamino)ethyl bromide. For the specific target molecule, a one-carbon spacer is needed, which would involve a reagent like (Boc-aminomethyl)bromide, which can be synthesized from Boc-aminomethanol. A more direct and plausible route is the reaction of heptaethylene glycol with tert-butyl bromoacetate (B1195939) followed by reduction, but for simplicity, we will outline a direct alkylation with a hypothetical Boc-protected chloromethane, which can be prepared from the corresponding alcohol. A more practical approach is the reaction of heptaethylene glycol with formaldehyde (B43269) and Boc-amine under acidic conditions. However, a Williamson ether synthesis is a robust and well-understood method.

A more direct and feasible approach is the reaction of the sodium salt of heptaethylene glycol with N-Boc-2-bromoethylamine.

Materials:

-

Heptaethylene glycol (HO-(CH2CH2O)7-H)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N-Boc-2-bromoethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

Dry N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add heptaethylene glycol (1.0 eq) to a round-bottom flask containing anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

In a separate flask, dissolve N-Boc-2-bromoethylamine (1.2 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of N-Boc-2-bromoethylamine dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench with a saturated aqueous solution of NH4Cl.

-

Remove the THF under reduced pressure.

-

Dilute the remaining residue with water and extract with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

Purification of PEG derivatives can be challenging due to their polarity and potential for streaking on silica (B1680970) gel.[2] A combination of precipitation and column chromatography is often effective.[3]

Materials:

-

Crude this compound

-

Silica gel for column chromatography

-

Dichloromethane (DCM)

-

Methanol (B129727) (MeOH)

-

Diethyl ether or hexanes

Procedure:

Method 1: Precipitation

-

Dissolve the crude product in a minimal amount of a polar solvent like methanol or ethanol.[3]

-

Add a non-polar solvent such as diethyl ether or hexanes dropwise while stirring until a precipitate forms.[3]

-

Collect the precipitate by filtration or centrifugation.[3]

-

Wash the precipitate with the non-polar solvent to remove impurities.[3]

-

Dry the purified product under vacuum.

Method 2: Column Chromatography

-

Prepare a silica gel column packed with an appropriate solvent system. A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a good starting point.[2] For compounds with free amino groups, adding a small amount of aqueous ammonia (B1221849) to the eluent can be beneficial, while for carboxylic acids, formic acid can be used.[2]

-

Dissolve the crude product in a minimal amount of the initial eluent.

-

Load the sample onto the column.

-

Elute the column with the solvent gradient, collecting fractions.

-

Analyze the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| Heptaethylene glycol | 1.0 eq | |

| Sodium Hydride (60%) | 1.1 eq | |

| N-Boc-2-bromoethylamine | 1.2 eq | |

| Reaction Conditions | ||

| Solvent | Anhydrous THF/DMF | |

| Temperature | 60 °C | |

| Reaction Time | Overnight | |

| Product | ||

| Chemical Formula | C20H40O10 | [1] |

| Molecular Weight | 440.53 g/mol | [4] |

| Expected Yield | 60-80% | Dependent on reaction and purification efficiency. |

| Purity | >95% | [4] Target purity after purification. |

| Characterization | ||

| Appearance | Colorless to light yellow oil | |

| NMR (1H and 13C) | Conforms to structure | To be determined experimentally. |

| Mass Spectrometry | [M+Na]+ expected | To be determined experimentally. |

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound.

Caption: A flowchart illustrating the synthesis and purification of this compound.

References

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting them. Among the diverse linker chemistries, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone of PROTAC design. This in-depth technical guide explores the multifaceted role of PEG linkers, offering insights into their impact on PROTAC efficacy, physicochemical properties, and overall developability. Through a comprehensive review of current literature, presentation of quantitative data, detailed experimental protocols, and illustrative diagrams, this guide serves as a critical resource for the rational design and optimization of next-generation protein degraders.

Introduction to PROTAC Technology and the Central Role of the Linker

PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS). They form a ternary complex with the POI and an E3 ligase, which facilitates the transfer of ubiquitin to the POI.[1][2] This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively eliminating it from the cell.[2] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[2]

The linker is not a mere passive spacer but an active and critical component that dictates the overall success of a PROTAC.[1][3][4] Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the physicochemical and pharmacokinetic properties of the molecule.[1][5][6]

Polyethylene Glycol (PEG) Linkers: Core Properties and Advantages

PEG linkers are composed of repeating ethylene (B1197577) glycol units and are widely used in PROTAC design due to their favorable properties.[1][7][8]

-

Hydrophilicity and Solubility: PROTACs are often large, complex molecules with high molecular weight and lipophilicity, leading to poor aqueous solubility.[4][9] The hydrophilic nature of the PEG linker significantly enhances the water solubility of PROTACs, which is advantageous for formulation and bioavailability.[1][8][9][]

-

Flexibility: The inherent flexibility of PEG chains allows the PROTAC to adopt various conformations, increasing the likelihood of forming a productive ternary complex.[4][11] This conformational adaptability can help overcome steric hindrance and facilitate optimal orientation of the POI and E3 ligase.[7][11]

-

Biocompatibility: PEG is a well-established biocompatible polymer used in numerous FDA-approved drugs, exhibiting low toxicity and immunogenicity.[7][12]

-

Tunability: The length of a PEG linker can be precisely controlled during synthesis, allowing for systematic optimization of PROTAC activity.[5][8][] Bifunctional PEG motifs are commercially available, enabling the rapid and straightforward assembly of PROTAC libraries.[5][8]

The Impact of PEG Linkers on PROTAC Performance

The judicious selection of a PEG linker is critical for optimizing multiple aspects of PROTAC performance, from cellular activity to drug-like properties.

Ternary Complex Formation and Degradation Efficacy

The primary function of the linker is to facilitate the formation of a stable and productive ternary complex.[3][9][11] The length of the PEG linker is a critical parameter that must be empirically determined for each specific POI-E3 ligase pair.[11]

-

Optimal Length is Key: A linker that is too short can lead to steric clashes between the POI and the E3 ligase, preventing complex formation.[7][9][12] Conversely, an excessively long linker may result in a non-productive complex where ubiquitination sites are not accessible, or lead to a higher entropic penalty upon binding, reducing potency.[3][7][11]

-

Quantitative Impact on Potency and Efficacy: The degradation potency (DC50 - half-maximal degradation concentration) and maximal degradation (Dmax) are highly sensitive to linker length.[3] Systematic studies have shown that even single ethylene glycol unit modifications can significantly alter degradation efficiency.[5]

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated protein degradation pathway.

Physicochemical Properties and Cell Permeability

The introduction of PEG linkers directly influences the physicochemical properties of PROTACs, which in turn affects their cellular uptake and pharmacokinetic profile.

-

Solubility Enhancement: As previously mentioned, the hydrophilicity of PEG linkers is a primary strategy to counteract the inherent lipophilicity of many PROTACs, thereby improving their solubility.[1][9]

-

Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can reduce passive diffusion across the cell membrane, the flexible nature of PEG linkers can be advantageous.[4] It is hypothesized that flexible linkers can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane, shielding their polar surface area and facilitating entry into the cell—a phenomenon sometimes referred to as the "chameleon effect".[4][11] However, excessive PEGylation can lead to decreased cellular uptake, necessitating empirical optimization for each PROTAC system.[4]

Quantitative Analysis of PEG Linker Length on PROTAC Efficacy

Systematic variation of PEG linker length is a common strategy in PROTAC optimization. The optimal length is highly dependent on the specific target and E3 ligase combination.

Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) Data synthesized from studies on ERα-targeting PROTACs.[12]

| PROTAC Linker (Atom Length) | DC50 (nM) | Dmax (%) |

|---|---|---|

| 9 atoms | > 1000 | < 20 |

| 12 atoms | ~500 | ~60 |

| 16 atoms | ~100 | > 80 |

| 19 atoms | ~400 | ~70 |

| 21 atoms | > 1000 | < 40 |

Table 2: Impact of Linker Length on Degradation of TBK1 Data synthesized from studies on TBK1-targeting PROTACs.[5]

| PROTAC Linker (Atom Length) | DC50 (nM) | Dmax (%) |

|---|---|---|

| < 12 atoms | Inactive | Inactive |

| 21 atoms | 3 | 96 |

| 29 atoms | 292 | 76 |

Table 3: Comparative Permeability of a PROTAC with Varying PEG Linker Lengths Hypothetical data illustrating the general trend of an optimal linker length for permeability.[9]

| Linker | Apparent Permeability (Papp) (10⁻⁶ cm/s) |

|---|---|

| PEG3 | 1.5 |

| PEG5 | 2.8 |

| PEG10 | 1.2 |

Experimental Protocols

The development of effective PROTACs relies on robust and reproducible experimental assays.

Protocol for Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.[2][7]

Materials:

-

Cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Culture and Treatment:

-

Cell Lysis:

-

Protein Quantification and Sample Preparation:

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[2][13]

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[2]

-

Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C.[2]

-

Wash the membrane three times with TBST.[2]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2]

-

Wash the membrane three times with TBST.[2]

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.[2]

-

Quantify the band intensity using densitometry software. Normalize the target protein level to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Workflow for PROTAC Design and Evaluation

Caption: A typical workflow for the design and evaluation of PROTACs.

Protocol for Ternary Complex Formation Assays

Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action. Several biophysical techniques can be employed.

Example using NanoBRET™ Technology (Promega): [14] This is a live-cell assay to measure protein-protein interactions.

Principle: The target protein is expressed as a fusion with NanoLuc® luciferase (energy donor). The E3 ligase component (e.g., VHL, CRBN) is expressed as a fusion with HaloTag® (energy acceptor), which is labeled with a fluorescent ligand. PROTAC-induced proximity results in Bioluminescence Resonance Energy Transfer (BRET).[14]

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmids for NanoLuc®-POI and HaloTag®-E3 ligase expression

-

Transfection reagent

-

HaloTag® NanoBRET® 618 Ligand

-

Nano-Glo® Live Cell Reagent

-

PROTAC compounds

-

Optional: Proteasome inhibitor (e.g., MG132) to prevent target degradation and allow complex accumulation[14]

Procedure:

-

Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids.

-

Cell Plating: Plate the transfected cells into a 96-well assay plate and incubate for 24 hours.

-

Compound Treatment:

-

Pre-treat cells with MG132 (optional).[14]

-

Add serial dilutions of the PROTAC compounds to the wells.

-

-

Labeling and Detection:

-

Add the HaloTag® NanoBRET® 618 Ligand.

-

Add the Nano-Glo® Live Cell Reagent.

-

-

Data Acquisition: Measure luminescence at 460nm (donor) and 618nm (acceptor) using a plate reader.

-

Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A bell-shaped curve is typically observed when plotting the BRET ratio against PROTAC concentration, with the "hook effect" appearing at high concentrations where binary complexes are favored.[14]

Conclusion and Future Directions

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[4] The empirical, "trial and error" approach to linker design is progressively being replaced by more rational, structure-guided strategies.[4] Advances in computational modeling and structural biology will be essential to gain a deeper understanding of the structure and dynamics of PROTAC ternary complexes.[5][15] This knowledge will be critical in addressing the current gaps in knowledge and accelerating the rational design of optimized PROTACs with enhanced therapeutic potential.[5]

References

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 9. benchchem.com [benchchem.com]

- 11. chempep.com [chempep.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Ternary Complex Formation [worldwide.promega.com]

- 15. [PDF] Current strategies for the design of PROTAC linkers: a critical review | Semantic Scholar [semanticscholar.org]

A Technical Guide to Boc Protection in PEG Linkers for Researchers and Drug Development Professionals

An in-depth guide on the theory, application, and practical execution of tert-butyloxycarbonyl (Boc) protection in polyethylene (B3416737) glycol (PEG) linkers, tailored for researchers, scientists, and professionals in the field of drug development.

The reversible protection of amine functionalities is a cornerstone of modern bioconjugation and drug development. Among the various protecting groups, the tert-butyloxycarbonyl (Boc) group stands out for its widespread use in conjunction with polyethylene glycol (PEG) linkers. Boc-protected PEG linkers are instrumental in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), by enabling controlled, stepwise conjugation strategies.[1][2] This guide provides a comprehensive overview of the chemistry, experimental protocols, and applications of Boc protection in PEG linkers.

The Core Principle: Controlled Reactivity

The primary function of the Boc group is to temporarily mask a primary or secondary amine on a PEG linker, preventing it from participating in unwanted side reactions.[1] This protecting group is stable under a variety of reaction conditions but can be readily removed under mildly acidic conditions, most commonly with trifluoroacetic acid (TFA), to reveal the reactive amine for subsequent conjugation steps.[3][4] This strategic protection and deprotection allows for precise control over the synthesis of heterobifunctional molecules, where different moieties are sequentially attached to the ends of the PEG linker.[2][5]

Quantitative Data on Boc Protection and Deprotection

The efficiency of both the protection and deprotection steps is critical for the overall success of a synthetic workflow. The following tables summarize typical reaction conditions and reported yields for these processes.

Table 1: Typical Conditions for Boc Protection of Amine-Terminated PEG

| Amine Substrate | Boc Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |

| Amine-PEG-Carboxylic Acid | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | Room Temperature | 3 | Quantitative | [6] |

| Substituted Pyrazole | (Boc)₂O | DIPEA / 4-Dimethylaminopyridine (DMAP) | Dichloromethane (DCM) | 0 to Room Temperature | 2 | 85 | [1] |

| Various Amines | (Boc)₂O | - | PEG-400 | Room Temperature | 0.5 - 2 | 91-98 | [7] |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O | - | Tetrahydrofuran (THF) | 0 to Room Temperature | Overnight | 89 | [8] |

Table 2: Common Acidic Conditions for Boc Deprotection of PEG Linkers

| Boc-Protected PEG Substrate | Acidic Reagent | Concentration (v/v) | Solvent | Temperature (°C) | Time (h) | Notes | Reference(s) |

| Component A-PEGn-Boc | Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0 to Room Temperature | 1-3 | Amine salt often used directly. | [9] |

| Boc-amino-PEG3-SSPy | Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | Room Temperature | 0.5-2 | General conditions. | [4] |

| Boc-protected PEG linker | 4M Hydrochloric Acid (HCl) | - | 1,4-Dioxane | Room Temperature | Varies | A stronger acid system. | [4] |

| Poly(glycidyl tert-butylcarbamate) | Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 0 to Room Temperature | 2.5 | Quantitative deprotection. | [10] |

Experimental Protocols

Detailed and reliable experimental procedures are crucial for reproducible results. The following sections provide step-by-step methodologies for the protection and deprotection of amine-terminated PEG linkers.

Protocol 1: Boc Protection of Amine-PEG-Carboxylic Acid

This protocol describes the protection of the terminal amine of a heterobifunctional PEG linker containing a carboxylic acid group.

Materials:

-

Amine-PEG-Carboxylic Acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Standard glassware for organic synthesis

-

Magnetic stirrer

Procedure:

-

Dissolve the Amine-PEG-Carboxylic Acid (1 equivalent) in anhydrous DCM.[6]

-

Add DIPEA (6 equivalents) to the solution.[6]

-

Add di-tert-butyl dicarbonate (2 equivalents) to the reaction mixture.[6]

-

Stir the reaction at room temperature for 3 hours.[6]

-

Monitor the reaction for the disappearance of the starting material using a suitable method such as the Kaiser test to detect free primary amines.[6] A negative Kaiser test indicates the completion of the reaction.[6]

-

Concentrate the reaction mixture to approximately half its original volume.[6]

-

Precipitate the product by adding the concentrated solution to cold diethyl ether.[6]

-

Isolate the precipitate by centrifugation.[6]

-

Wash the product with cold diethyl ether and dry under vacuum to yield the Boc-NH-PEG-COOH.[6]

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines the standard procedure for removing the Boc protecting group to yield the free amine.

Materials:

-

Boc-protected PEG linker

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM)

-

Toluene (B28343) (for co-evaporation)

-

Saturated sodium bicarbonate solution (optional, for neutralization)

-

Anhydrous sodium sulfate (B86663) (optional)

-

Standard glassware for organic synthesis

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Dissolve the Boc-protected PEG linker in DCM to a concentration of 0.1-0.2 M.[4]

-

Cool the solution to 0°C in an ice bath.[4]

-

Add TFA to the desired final concentration (e.g., 20-50% v/v).[4]

-

Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[4] The deprotected amine, being more polar, will have a lower Rf value on TLC.[4]

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[4]

-

Co-evaporate with toluene (3 times) to remove residual TFA.[4] The resulting product is the TFA salt of the deprotected amine, which can often be used directly in the next step.[4]

-

Optional Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[4]

Visualization of Workflows and Pathways

Graphical representations of experimental workflows and logical relationships can significantly aid in understanding the role of Boc-protected PEG linkers in complex synthetic strategies.

References

- 1. japsonline.com [japsonline.com]

- 2. benchchem.com [benchchem.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. benchchem.com [benchchem.com]

- 5. polysciences.com [polysciences.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. benchchem.com [benchchem.com]

- 10. Poly(ethylene glycol)-Based Peptidomimetic “PEGtide” of Oligo-Arginine Allows for Efficient siRNA Transfection and Gene Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Hydroxy-PEG7-CH2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and stability of Hydroxy-PEG7-CH2-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines theoretical knowledge with data on analogous structures to offer a comprehensive understanding of its expected physicochemical properties.

Introduction to this compound

This compound, with the chemical formula C20H40O10 and a molecular weight of 440.53 g/mol , is a valuable tool in the field of drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker component, such as this compound, plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the two protein ligands and influencing the overall physicochemical properties of the molecule.

The structure of this compound consists of three key moieties:

-

A hydroxyl (-OH) group : Provides a reactive handle for conjugation to a ligand for the target protein.

-

A hydrophilic heptaethylene glycol (PEG7) spacer : Enhances aqueous solubility and provides flexibility to the PROTAC molecule.

-

A tert-butoxycarbonyl (Boc) protected carboxyl group : A stable protecting group that can be selectively removed under acidic conditions to reveal a carboxylic acid, which can then be coupled to a ligand for an E3 ubiquitin ligase.

Solubility Profile

Table 1: Expected Solubility of this compound in Common Laboratory Solvents

| Solvent | Expected Solubility | Rationale |

| Water | High | The seven ethylene (B1197577) glycol units in the PEG chain are capable of forming hydrogen bonds with water molecules, significantly increasing aqueous solubility.[1] |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent that is an excellent solvent for a wide range of organic molecules, including those with polar functional groups. |

| Ethanol/Methanol | High | These polar protic solvents are generally good solvents for PEGylated compounds. |

| Dichloromethane (DCM) | Moderate to High | DCM is a common solvent for many organic synthesis steps involving PEG linkers and Boc-protected compounds. |

| Diethyl Ether | Low | PEG compounds generally exhibit poor solubility in non-polar ethers.[2] |

| Hexanes/Heptane | Low | As a non-polar aliphatic hydrocarbon, it is not expected to effectively solvate the polar PEG chain.[2] |

Stability Profile

The stability of this compound is primarily determined by the chemical stability of the ether linkages within the PEG chain and the acid-labile nature of the tert-butyl ester and the Boc protecting group.

Table 2: Expected Stability of this compound under Various Conditions

| Condition | Moiety | Expected Stability | Rationale |

| pH | |||

| Acidic (pH < 4) | tert-Butyl Ester & Boc Group | Labile | tert-Butyl esters are readily cleaved under acidic conditions via an AAL1 mechanism, which involves the formation of a stable tert-butyl cation.[3][4] |

| PEG Chain (Ether Linkages) | Stable | Ether linkages are generally stable to acid-catalyzed hydrolysis under mild conditions.[5] | |

| Neutral (pH 6-8) | All Moieties | Stable | The molecule is expected to be stable under neutral pH conditions. |

| Basic (pH > 9) | tert-Butyl Ester & Boc Group | Generally Stable | tert-Butyl esters are significantly more resistant to base-catalyzed hydrolysis (BAC2 mechanism) compared to less sterically hindered esters due to the steric bulk of the tert-butyl group.[3] |

| PEG Chain (Ether Linkages) | Stable | Ether bonds are highly stable under basic conditions.[5] | |

| Temperature | |||

| Ambient Temperature | All Moieties | Stable | For short-term storage and handling, the compound is expected to be stable. |

| Elevated Temperature | All Moieties | Potential for Degradation | Prolonged exposure to high temperatures may lead to oxidative degradation of the PEG chain. |

| Storage | |||

| Recommended | All Moieties | Stable | Store in a cool, dry place, protected from light. For long-term storage, keeping the compound at -20°C is recommended. |

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound.

4.1. Protocol for Determining Solubility

This protocol outlines a method for determining the solubility of the compound in various solvents using a simple saturation method.

Materials:

-

This compound

-

A selection of solvents (e.g., water, DMSO, ethanol, DCM)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

High-performance liquid chromatography (HPLC) or a suitable analytical instrument

Procedure:

-

Add a pre-weighed excess amount of this compound to a known volume of the desired solvent in a vial.

-

Cap the vial tightly and vortex the mixture vigorously for 2 minutes.

-

Place the vial on a rotator or shaker and agitate at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

After 24 hours, visually inspect the vial for the presence of undissolved solid.

-

Centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample by HPLC or another appropriate method to determine the concentration of the dissolved compound.

-

Calculate the solubility in mg/mL or other desired units.

4.2. Protocol for Assessing Stability

This protocol provides a framework for evaluating the stability of the compound under different pH and temperature conditions.

Materials:

-

This compound

-

Buffers of various pH values (e.g., pH 2, 4, 7, 9)

-

Incubators or water baths set to desired temperatures (e.g., 4 °C, 25 °C, 40 °C)

-

HPLC with a suitable column and detection method

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

-

In separate vials, dilute the stock solution with the different pH buffers to a final known concentration.

-

For each pH condition, prepare multiple vials to be analyzed at different time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Incubate the vials at the desired temperatures.

-

At each time point, quench the reaction if necessary (e.g., by neutralizing the pH) and analyze the sample by HPLC.

-

Monitor the chromatogram for the appearance of degradation products and a decrease in the peak area of the parent compound.

-

Quantify the percentage of the remaining parent compound at each time point to determine the degradation rate.

Visualizations

Diagram 1: Role of this compound in PROTAC Assembly

Caption: Workflow of PROTAC synthesis utilizing the linker.

Diagram 2: Stability Profile Overview

References

An In-depth Technical Guide to the Core Features of Heterobifunctional PEG Linkers

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are specialized chemical tools that have become indispensable in modern drug development, bioconjugation, and materials science.[1] These linkers consist of a central PEG chain of a defined length, capped at each end by two different reactive functional groups.[2][3] This unique dual-reactivity allows for the precise and sequential connection of two distinct molecular entities, such as a targeting antibody and a cytotoxic drug, or a protein and a nanoparticle surface.[2][] The incorporation of the PEG spacer confers numerous advantageous properties, including enhanced solubility, improved pharmacokinetic profiles, and reduced immunogenicity of the final conjugate.[1][5] This guide provides a comprehensive overview of the core features of heterobifunctional PEG linkers, their applications, and the experimental methodologies used for their synthesis and characterization.

Core Features and Their Physicochemical Impact

The utility of heterobifunctional PEG linkers stems from a combination of the properties of the PEG backbone and the specificity of the terminal functional groups.

-

Dual Reactivity : The defining feature is the presence of two different functional groups at the termini.[2] This allows for controlled, stepwise conjugation reactions, minimizing the formation of undesirable homodimers or polymers.[6] A vast array of functional groups are available, enabling highly specific targeting of common chemical moieties on biomolecules, such as primary amines (lysine residues), thiols (cysteine residues), or carboxyl groups.[][8]

-

Hydrophilicity : The PEG chain is inherently hydrophilic, which helps to improve the solubility of hydrophobic drugs or proteins in aqueous environments, thereby reducing the risk of aggregation.[1][]

-

Biocompatibility and Reduced Immunogenicity : PEG is a non-toxic and biocompatible polymer approved by the FDA for clinical use.[9] When conjugated to a therapeutic agent, the PEG chain creates a hydrophilic shield that can mask epitopes on the molecule's surface, reducing its recognition by the immune system and subsequent clearance.[2][9]

-

Improved Pharmacokinetics : The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance rate, significantly extending its circulation half-life in the bloodstream.[10][11] This leads to prolonged therapeutic exposure and can reduce the required dosing frequency.

-

Customizable Spacer Length : The length of the PEG chain can be precisely controlled during synthesis.[] This allows for the optimization of the distance between the two conjugated molecules, which is critical for maintaining their biological activity and minimizing steric hindrance.[1][12]

-

Flexibility : The PEG backbone possesses significant rotational freedom, providing flexibility that can be crucial for applications like Proteolysis-Targeting Chimeras (PROTACs), where it enables the optimal orientation of a target protein and an E3 ligase to form a stable ternary complex.[1][6]

Quantitative Data Summary

The physicochemical properties of heterobifunctional PEG linkers are highly tunable. The choice of molecular weight and chain length is a critical parameter that directly influences the pharmacokinetic profile of the resulting bioconjugate.

Table 1: Common Heterobifunctional PEG Linker End Groups and Their Targets

| Functional Group | Target Moiety | Resulting Bond | Key Characteristics |

|---|---|---|---|

| NHS Ester | Primary Amine (-NH₂) | Amide | High reactivity at pH 7-9, forms stable bond.[13] |

| Maleimide (B117702) | Thiol/Sulfhydryl (-SH) | Thioether | Highly specific for thiols at pH 6.5-7.5.[5] |

| Azide (-N₃) | Alkyne/DBCO | Triazole | Used in "Click Chemistry", bioorthogonal and highly efficient.[14][15] |

| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | Amide | Requires activation (e.g., with EDC/NHS) to react.[16][17] |

| Aldehyde (-CHO) | N-terminal Amine (-NH₂) | Imine (reduced to Amine) | Allows for N-terminal specific modification at controlled pH.[18] |

| Pyridyl Disulfide (-OPSS) | Thiol/Sulfhydryl (-SH) | Disulfide | Forms a cleavable disulfide bond.[19] |

Table 2: Impact of PEG Chain Molecular Weight (MW) on Pharmacokinetics

| PEG MW (kDa) | Application Example | Observation | Reference(s) |

|---|---|---|---|

| 2 vs. 5 vs. 10 | Folate-linked Liposomes | Increased PEG linker length enhanced tumor accumulation and antitumor activity in vivo. | [20] |

| 2 vs. 5 vs. 20 | Polymer-based Micelles | Longer PEG chains prevented aggregation and increased blood circulation half-life from 4.6 min (5 kDa) to 17.7 min (20 kDa). | [10] |

| 0.75 vs. 2 vs. 5 | Chitosan Nanoparticles | Increasing PEG MW decreased uptake by macrophages and prolonged blood circulation time. | [21] |

| > 40 | General | PEG chains above ~40 kDa are generally less efficiently cleared by the kidneys. |[12] |

Key Applications and Workflows

Heterobifunctional PEG linkers are central to the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and PROTACs.

Antibody-Drug Conjugates (ADCs)

In ADCs, a linker connects a potent cytotoxic drug to a monoclonal antibody that targets a tumor-specific antigen. This ensures that the drug is delivered directly to cancer cells, minimizing systemic toxicity.[2][]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic agents that co-opt the cell's natural protein disposal system. A PROTAC is a heterobifunctional molecule that binds simultaneously to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The PEG linker is critical for spanning the distance between the two proteins and enabling the formation of a productive ternary complex.[6]

Experimental Protocols

Protocol 1: General Two-Step Conjugation using NHS-PEG-Maleimide Linker

This protocol outlines the conjugation of a protein containing primary amines (Protein-NH₂) to a molecule containing a sulfhydryl group (Molecule-SH).

Materials:

-

Protein-NH₂ in a suitable buffer (e.g., PBS, pH 7.4)

-

Molecule-SH in a suitable buffer

-

NHS-PEG-Maleimide linker

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

-

Desalting column (e.g., Sephadex G-25)

-

Size-Exclusion Chromatography (SEC) system for purification

Methodology:

-

Step 1: Reaction of Linker with Protein-NH₂ a. Dissolve the NHS-PEG-Maleimide linker in a dry, amine-free solvent (like DMSO) immediately before use. b. Add a 5- to 20-fold molar excess of the dissolved linker to the Protein-NH₂ solution. c. Incubate the reaction for 30-60 minutes at room temperature. d. Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer. This yields the Maleimide-activated protein intermediate (Protein-PEG-Maleimide).[5]

-

Step 2: Reaction of Intermediate with Molecule-SH a. Immediately add the Molecule-SH to the desalted Protein-PEG-Maleimide solution. A 1.5- to 5-fold molar excess of the sulfhydryl molecule is recommended. b. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. c. To quench the reaction and cap any unreacted maleimide groups, add a quenching reagent like cysteine.[5]

-

Step 3: Purification a. Purify the final conjugate using Size-Exclusion Chromatography (SEC) to separate the desired conjugate from unreacted components and aggregates.[5]

Protocol 2: Characterization of PEGylated Proteins

Successful PEGylation must be confirmed and characterized to determine purity and the degree of modification.

1. SDS-PAGE Analysis

-

Principle : Sodium Dodecyl Sulfate Polyacrylamide Gel Electrophoresis (SDS-PAGE) separates proteins based on their molecular weight. Successful PEGylation increases the mass of the protein, causing it to migrate slower and appear as a band higher up on thegel compared to the unmodified protein.[11]

-

Procedure :

-

Prepare a suitable acrylamide (B121943) concentration gel (e.g., 4-12% gradient).

-

Load samples of the unmodified protein, the reaction mixture, and the purified PEGylated protein.

-

Run the gel under standard conditions.

-

Stain the gel (e.g., with Coomassie Blue) and visualize the bands. A distinct shift to a higher apparent molecular weight confirms PEGylation.[11]

-

2. Size-Exclusion Chromatography (SEC-HPLC)

-

Principle : SEC separates molecules based on their hydrodynamic size. PEGylation increases the size of the protein, causing it to elute earlier from the column than the smaller, unmodified protein.[22]

-

Procedure :

-

Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).

-

Inject the purified PEGylated protein sample.

-

Monitor the elution profile using UV absorbance at 280 nm.

-

The purity of the conjugate can be assessed by the peak area of the PEGylated protein relative to any peaks corresponding to aggregates or unreacted protein.[22]

-

3. Mass Spectrometry (MS)

-

Principle : Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, allowing for the confirmation of the number of PEG linkers attached to each protein.[23] Techniques like MALDI-TOF or ESI-MS are commonly used.[9][22]

-

Procedure :

-

Ensure the sample is highly purified and buffer-exchanged into a volatile buffer (e.g., ammonium (B1175870) acetate) to be compatible with MS analysis.[24]

-

Analyze the sample using MALDI-TOF or LC-MS.

-

The mass difference between the PEGylated and unmodified protein corresponds to the total mass of the attached PEG linkers. Dividing this mass difference by the molecular weight of a single linker determines the degree of PEGylation.[22][23]

-

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly impacted the field of drug delivery and bioconjugation. Their unique combination of dual reactivity, biocompatibility, and tunable physicochemical properties allows for the rational design of sophisticated therapeutic and diagnostic agents.[1][25] By providing control over solubility, stability, pharmacokinetics, and molecular spacing, these linkers enable the development of more effective and safer treatments for a range of diseases, from cancer to inflammatory disorders. A thorough understanding of their core features and the analytical methods for their characterization is essential for any researcher working to harness their full potential.

References

- 1. benchchem.com [benchchem.com]

- 2. purepeg.com [purepeg.com]

- 3. Heterobifunctional Linear PEGs - CD Bioparticles [cd-bioparticles.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 8. purepeg.com [purepeg.com]

- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. blog.truegeometry.com [blog.truegeometry.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Polyethylene Glycol Classification | AxisPharm [axispharm.com]

- 17. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. interchim.fr [interchim.fr]

- 19. mdpi.com [mdpi.com]

- 20. dovepress.com [dovepress.com]

- 21. dovepress.com [dovepress.com]

- 22. creativepegworks.com [creativepegworks.com]

- 23. walshmedicalmedia.com [walshmedicalmedia.com]

- 24. enovatia.com [enovatia.com]

- 25. purepeg.com [purepeg.com]

A Technical Guide to PEGylation for Bioconjugation

Authored for: Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a cornerstone of biopharmaceutical development, dramatically enhancing the therapeutic efficacy of proteins, peptides, and other biologics. This process increases the hydrodynamic size of the molecule, which in turn extends its plasma half-life by reducing renal clearance.[1] Furthermore, the hydrophilic PEG chains create a protective layer that can shield the conjugated molecule from proteolytic degradation and reduce its immunogenicity and antigenicity.[1][2] This guide provides an in-depth overview of PEGylation, covering the fundamental principles, chemical strategies, detailed experimental protocols, and characterization techniques essential for its successful application in a research and development setting.

Core Principles of PEGylation

The primary goal of PEGylation is to improve a drug's pharmacokinetic and pharmacodynamic profile. This is achieved through several key mechanisms:

-

Prolonged Circulation Half-Life: By increasing the molecule's size, PEGylation slows its filtration by the kidneys, leading to a longer duration of action in the bloodstream.[1]

-

Increased Stability: The PEG polymer sterically hinders the approach of proteolytic enzymes, protecting the therapeutic from degradation.[2][3]

-

Enhanced Solubility: PEG is highly water-soluble and can increase the solubility of hydrophobic drugs, making them more suitable for intravenous administration.[4]

-

Reduced Immunogenicity: The PEG chain can mask antigenic epitopes on the protein surface, preventing recognition by the immune system and reducing the risk of an immune response.[1][2][3]

Generations of PEGylation

PEGylation strategies have evolved from non-specific, random conjugations to highly specific, controlled methods.

-

First-Generation PEGylation: This approach involves the random attachment of linear PEG chains to multiple sites on a protein, typically targeting the abundant lysine (B10760008) residues. While effective at increasing molecular weight, this method results in a heterogeneous mixture of positional isomers and multi-PEGylated species, which can be challenging to characterize and may lead to a significant loss of biological activity.[5][][7]

-

Second-Generation PEGylation: This strategy focuses on site-specific conjugation to produce a more homogeneous product. This is achieved using PEGs with more specific reactive groups or by employing branched PEG structures to improve shielding and pharmacological properties.[][7] Site-specific methods, such as N-terminal PEGylation, minimize the impact on the protein's active sites, better-preserving its biological function.[5][8]

Quantitative Impact of PEGylation

The effects of PEGylation are quantifiable and depend significantly on the size, structure, and attachment site of the PEG polymer. The following tables summarize key quantitative data from various studies.

Table 1: Effect of PEG Molecular Weight on Pharmacokinetics

| Protein | Native Half-Life (t½) | PEG Size (kDa) | PEGylated Half-Life (t½) | Fold Increase | Reference |

| TNYL-RAW Peptide | < 10 min (in mouse) | 40 (branched) | ~24 hours (in mouse) | >144 | [9] |

| Trypsin | ~45 min | 5 | ~180 min | 4 | [10] |

| Human Serum Albumin | ~19 days | 5 | N/A (hydrodynamic radius increase) | N/A | [7] |

| Human Serum Albumin | ~19 days | 10 | N/A (hydrodynamic radius increase) | N/A | [7] |

| Human Serum Albumin | ~19 days | 20 | N/A (hydrodynamic radius increase) | N/A | [7] |

Note: Half-life can vary significantly based on the animal model and experimental conditions.

Table 2: Effect of PEGylation on In Vitro Biological Activity

| Enzyme | PEG Size (kDa) | Degree of PEGylation | Retained Activity (%) | Key Findings | Reference |

| α-Chymotrypsin | 0.7, 2, 5 | 1-9 PEGs/molecule | ~50-60% | Activity decrease was dependent on the number of attached PEGs, but independent of PEG size. | [4] |

| Trypsin | 5 | N/A | ~50% (with CC linker) | The choice of chemical linker significantly impacted the retained activity. | [10] |

| L-Asparaginase | 5, 10, 20, 40 | N/A | N/A (Km increased) | PEGylation increased the Michaelis-Menten constant (Km), indicating lower substrate affinity. | [11] |

| Interferon-α2a | 40 (branched) | 1 | 7% | A significant decrease in activity was compensated by improved pharmacokinetics. | [12] |

Key PEGylation Chemistries & Methodologies

The choice of PEGylation chemistry is critical and depends on the available functional groups on the target molecule and the desired degree of specificity.

Amine-Reactive PEGylation (Lysine and N-Terminus)

This is the most common PEGylation strategy due to the abundance of lysine residues on the surface of most proteins.

-

NHS Ester Chemistry: PEG-NHS esters react with primary amines (ε-amino group of lysine and the α-amino group of the N-terminus) under mild conditions (pH 7-9) to form stable amide bonds.[13]

-

Aldehyde Chemistry (Reductive Amination): PEG-aldehyde reagents react with primary amines to form an initial Schiff base, which is then reduced to a stable secondary amine using a mild reducing agent like sodium cyanoborohydride. By controlling the reaction pH (typically pH 5.0-6.0), this method can be highly selective for the N-terminal amine, as the lysine ε-amino groups are predominantly protonated and less reactive.[8][14][15]

Thiol-Reactive PEGylation (Cysteine)

This method provides a high degree of site-specificity as free cysteine residues are relatively rare in proteins.

-

Maleimide Chemistry: PEG-maleimide derivatives react specifically with the sulfhydryl group of cysteine residues via a Michael addition reaction, forming a stable thioether bond. This reaction is most efficient at a pH between 6.5 and 7.5.[16][17] Often, a cysteine residue is introduced at a specific site on the protein via genetic engineering to serve as a handle for PEGylation.[8]

Experimental Protocols

The following are detailed protocols for common PEGylation and purification procedures.

Protocol 1: N-Terminal Selective PEGylation using PEG-Aldehyde

This protocol is designed to preferentially label the N-terminus of a protein using reductive amination.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., 100 mM MES or HEPES)

-

mPEG-Propionaldehyde (e.g., 20 kDa)

-

Sodium Cyanoborohydride (NaBH₃CN) solution (freshly prepared, e.g., 500 mM in water)

-

Reaction Buffer: 100 mM MES, pH 5.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification system (SEC or IEX)

Procedure:

-

Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 2-5 mg/mL.

-

Reagent Preparation: Immediately before use, dissolve the mPEG-Aldehyde in the Reaction Buffer.

-

Reaction Setup:

-

Add the mPEG-Aldehyde solution to the protein solution to achieve a 5 to 20-fold molar excess of PEG over protein. Mix gently by inversion.

-

Add the NaBH₃CN stock solution to a final concentration of 20 mM.

-

-

Incubation: Incubate the reaction mixture at 4°C with gentle stirring for 12-24 hours. The optimal time should be determined empirically for each specific protein.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM to consume any unreacted PEG-aldehyde. Incubate for 30 minutes at 4°C.

-

Purification: Proceed immediately to purification via Size Exclusion Chromatography (Protocol 5.3) or Ion Exchange Chromatography (Protocol 5.4) to separate the PEGylated protein from unreacted PEG, protein, and other reagents.

-

Characterization: Analyze the collected fractions by SDS-PAGE to confirm the increase in apparent molecular weight and estimate the degree of PEGylation.

Protocol 2: Cysteine-Specific PEGylation using PEG-Maleimide

This protocol is for the site-specific labeling of a protein containing a free sulfhydryl group.

Materials:

-

Protein with a free cysteine residue

-

mPEG-Maleimide (e.g., 20 kDa)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0, containing 1-2 mM EDTA.

-

Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

-

Purification system (SEC or IEX)

Procedure:

-

Protein Preparation: Dissolve or dialyze the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL. If the cysteine residue is in a disulfide bond, pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes at room temperature to reduce it. Remove excess TCEP using a desalting column.

-

Reagent Preparation: Immediately before use, dissolve the mPEG-Maleimide in the Reaction Buffer to create a stock solution (e.g., 100 mg/mL).[16]

-

Reaction Setup: Add the mPEG-Maleimide stock solution to the protein solution to achieve a 10 to 20-fold molar excess of PEG over the protein.[16]

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[16]

-

Purification: Separate the PEGylated conjugate from unreacted reagents and unmodified protein using Size Exclusion Chromatography (Protocol 5.3) or Ion Exchange Chromatography (Protocol 5.4).[16]

-

Characterization: Analyze the purified fractions by SDS-PAGE. The PEGylated protein will exhibit a significant shift in molecular weight. Mass spectrometry can be used to confirm site-specific modification.

Protocol 3: Purification by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is effective for removing unreacted PEG and other small molecule reagents from the larger PEG-protein conjugate.[]

Materials:

-

SEC column (e.g., Superdex 200 or similar, chosen based on the size of the conjugate)

-

Chromatography system (e.g., AKTA or similar FPLC/HPLC system)

-

Mobile Phase/Elution Buffer: PBS or another suitable buffer, pH 7.4.

Procedure:

-

System Equilibration: Equilibrate the SEC column with at least two column volumes of the Mobile Phase at a flow rate appropriate for the column (e.g., 0.5-1.0 mL/min).

-

Sample Loading: Concentrate the reaction mixture if necessary and inject it onto the column. The sample volume should typically be less than 2-5% of the total column volume for optimal resolution.

-

Elution: Elute the sample with the Mobile Phase isocratically.

-

Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The PEGylated protein conjugate, having the largest hydrodynamic size, will elute first, followed by the unmodified protein, and finally the smaller unreacted PEG reagent.

-

Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing the pure PEGylated product.

Protocol 4: Purification by Ion Exchange Chromatography (IEX)